Cas no 921921-00-8 (2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one)

2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one
- 921921-00-8
- F2302-0335
- 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
- 2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one
- CHEMBL4951262
- 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- AKOS024638292
- Ethanone, 2-[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]-1-[4-(2-furanylcarbonyl)-1-piperazinyl]-
-
- インチ: 1S/C26H24FN3O3/c27-21-9-7-19(8-10-21)17-30-18-20(22-4-1-2-5-23(22)30)16-25(31)28-11-13-29(14-12-28)26(32)24-6-3-15-33-24/h1-10,15,18H,11-14,16-17H2
- InChIKey: UFBAIDARLVWEOG-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CN1C=C(C2C=CC=CC1=2)CC(N1CCN(C(C2=CC=CO2)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 445.18016980g/mol
- どういたいしつりょう: 445.18016980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 58.7Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 694.6±55.0 °C(Predicted)
- 酸性度係数(pKa): -0.49±0.70(Predicted)
2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2302-0335-2mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-2μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-1mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-20μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-4mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-5μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-10μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-50mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-5mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2302-0335-10mg |
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one |
921921-00-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 921921-00-8 and Product Name: 2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one
Compound with the CAS number 921921-00-8 and the product name 2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric moieties, including a 4-fluorophenyl group, an indole scaffold, and a piperazine ring, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The molecular framework of this compound is composed of several key functional groups that contribute to its unique chemical properties. The 4-fluorophenyl moiety introduces a fluorine atom into the aromatic ring, which is known to enhance metabolic stability and binding affinity. This modification is particularly relevant in the context of modern drug design, where fluorine atoms are frequently incorporated to improve pharmacokinetic profiles. The indole core, a well-documented pharmacophore in various bioactive molecules, is known for its ability to interact with multiple biological pathways. Specifically, indole derivatives have been extensively studied for their potential roles in modulating neurotransmitter systems, making this compound of interest for therapeutic applications in neurological disorders.
The inclusion of a furan-2-carbonyl group in the molecular structure adds another layer of complexity and functionality. Furan derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The ester functionality provided by the furan-2-carbonyl moiety can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding and receptor-ligand interactions. This feature makes the compound a versatile scaffold for designing molecules with enhanced binding affinity and selectivity.
The piperazine ring is another critical component of this compound, contributing to its potential as a pharmacological agent. Piperazine derivatives are widely recognized for their role in various therapeutic areas, including antipsychotics, antihistamines, and antiparasitic drugs. The piperazine moiety provides a nitrogen-rich environment that can engage in multiple hydrogen bonding interactions with biological targets, enhancing the compound's ability to modulate receptor activity. This structural feature is particularly relevant in the context of central nervous system (CNS) drugs, where piperazine-based compounds have shown promise in treating conditions such as depression and anxiety.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. These studies suggest that the combination of the 4-fluorophenyl, indole, and piperazine moieties can lead to potent binding to specific receptors and enzymes involved in neurological disorders. For instance, preliminary computational studies indicate that this compound may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive function. Additionally, the presence of the furan-2-carbonyl group may facilitate interactions with enzymes such as cytochrome P450 (CYP450), which play a crucial role in drug metabolism.
In vitro studies have begun to explore the pharmacological profile of this compound, providing valuable insights into its potential therapeutic applications. Initial experiments have demonstrated that it exhibits significant binding affinity to certain serotonin receptors, suggesting its utility as an antidepressant or anxiolytic agent. Furthermore, preliminary toxicity studies indicate that the compound is well-tolerated at moderate doses, although further research is needed to fully assess its safety profile.
The synthesis of this compound represents a testament to the progress made in medicinal chemistry over recent years. The ability to precisely construct complex molecular frameworks like this one has opened up new possibilities for drug discovery and development. Advanced synthetic methodologies have enabled chemists to incorporate multiple functional groups into a single molecule while maintaining high yields and purity levels. This capability is essential for producing compounds that can effectively interact with biological targets without unintended side effects.
As research continues to uncover new therapeutic targets and mechanisms of action, compounds like this one will play an increasingly important role in addressing unmet medical needs. The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) has accelerated the process of identifying promising candidates for further development. These approaches allow researchers to rapidly evaluate large libraries of compounds for their potential bioactivity against specific targets.
The future prospects for this compound are promising, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Researchers are particularly interested in investigating its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique combination of pharmacophoric moieties present in this molecule suggests that it may be capable of modulating multiple pathways involved in these conditions.
In conclusion,2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one represents a significant advancement in pharmaceutical chemistry with potential applications across various therapeutic areas. Its complex molecular structure incorporates multiple pharmacophoric moieties that contribute to its unique chemical properties and biological activities. Ongoing research continues to explore its pharmacological profile and therapeutic potential,with promising results suggesting its utility as an effective treatment for neurological disorders.
921921-00-8 (2-{1-(4-fluorophenyl)methyl-1H-indol-3-yl}-1-4-(furan-2-carbonyl)piperazin-1-ylethan-1-one) 関連製品
- 2228438-70-6(1-2-(3,4,5-trifluorophenyl)ethylcyclopropan-1-ol)
- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)
- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)
- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)
- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)
- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)



